

Application Notes and Protocols for ATWLPPR Peptide in Diabetic Retinopathy Research

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Compound of Interest

Compound Name: ATWLPPR Peptide TFA

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Introduction

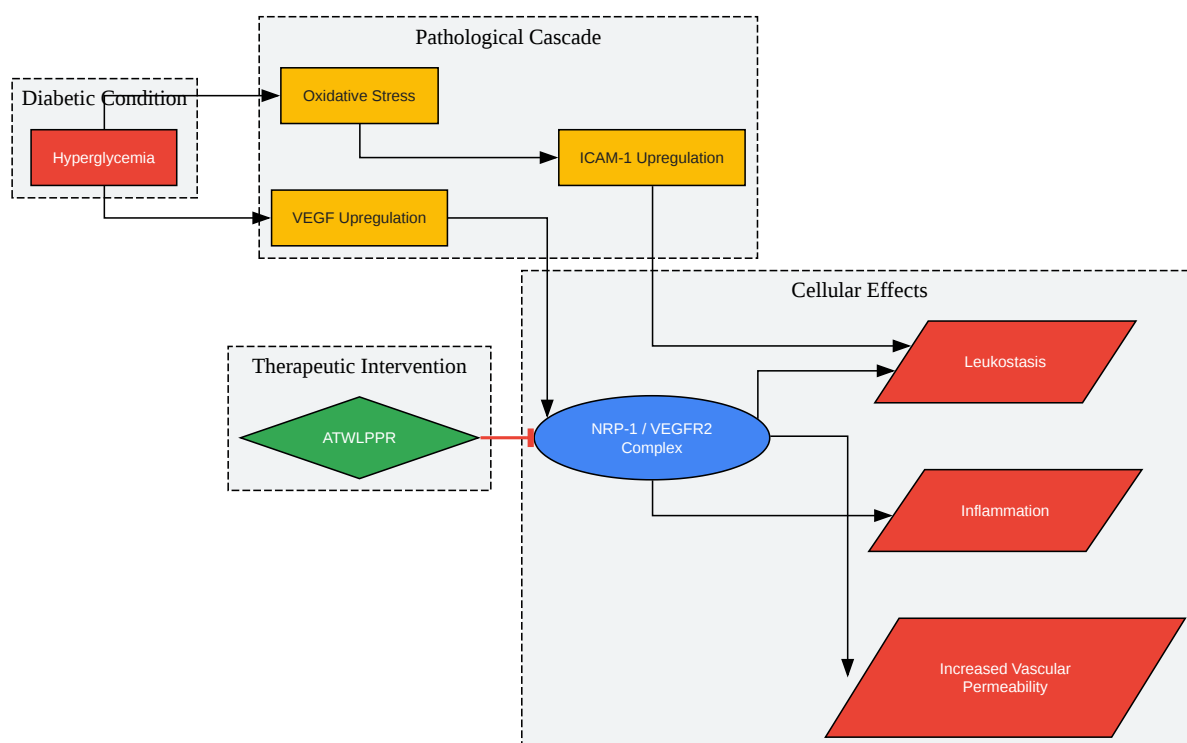
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults.^[1] A key pathological feature of early DR is the breakdown of the blood-retinal barrier (BRB), leading to increased vascular permeability and inflammation. Vascular Endothelial Growth Factor (VEGF) is a critical factor in this process.^{[2][3]} The peptide ATWLPPR has been identified as a specific inhibitor of Neuropilin-1 (NRP-1), a co-receptor for VEGF that significantly enhances VEGFR2 signaling, thereby promoting vascular permeability and angiogenesis.^{[4][5]} By blocking the interaction between VEGF and NRP-1, ATWLPPR offers a targeted therapeutic strategy to mitigate retinal injury in the early stages of diabetic retinopathy.

These application notes provide a comprehensive overview of the use of ATWLPPR in a preclinical model of diabetic retinopathy, including its mechanism of action, key experimental findings, and detailed protocols.

Mechanism of Action

ATWLPPR is a heptapeptide that specifically binds to Neuropilin-1 (NRP-1). NRP-1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGFR2 and amplifying downstream signaling pathways that lead to increased vascular permeability, leukostasis (leukocyte adhesion to the retinal vasculature), and inflammation. In the context of diabetic retinopathy, hyperglycemia leads to increased oxidative stress and upregulation of inflammatory proteins,

including VEGF and Intercellular Adhesion Molecule-1 (ICAM-1). By inhibiting NRP-1, ATWLPPR effectively dampens the pathological effects of VEGF, thereby preserving vascular integrity, reducing oxidative stress, and preventing retinal damage.



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Caption: ATWLPPR inhibits the NRP-1/VEGFR2 signaling pathway.

Key Experimental Findings

Treatment with ATWLPPR in a streptozotocin (STZ)-induced diabetic mouse model demonstrated significant protective effects on the retina.

Table 1: Effects of ATWLPPR on Retinal Function and Vascular Integrity

Parameter	Normal Control	Diabetic + Saline	Diabetic + ATWLPPR
ERG b-wave amplitude (μV)	~180	~120	~150
ERG b-wave implicit time (ms)	~40	~55	~45
Leukostasis (adherent leukocytes/retina)	~5	~25	~10
Occludin Expression (relative units)	High	Significantly Decreased	Partially Restored
Albumin Extravasation	Minimal	Significant Increase	Significantly Reduced

Data are approximate values derived from graphical representations in the cited literature.

Table 2: Effects of ATWLPPR on Retinal Oxidative Stress and Inflammation

Parameter	Normal Control	Diabetic + Saline	Diabetic + ATWLPPR
MDA Level (nmol/mg protein)	~2.5	~5.0	~3.0
SOD Activity (U/mg protein)	~18	~10	~15
GFAP Expression	Low	Significantly Increased	Markedly Attenuated
VEGF Expression	Low	Significantly Increased	Markedly Attenuated
ICAM-1 Expression	Low	Significantly Increased	Markedly Attenuated

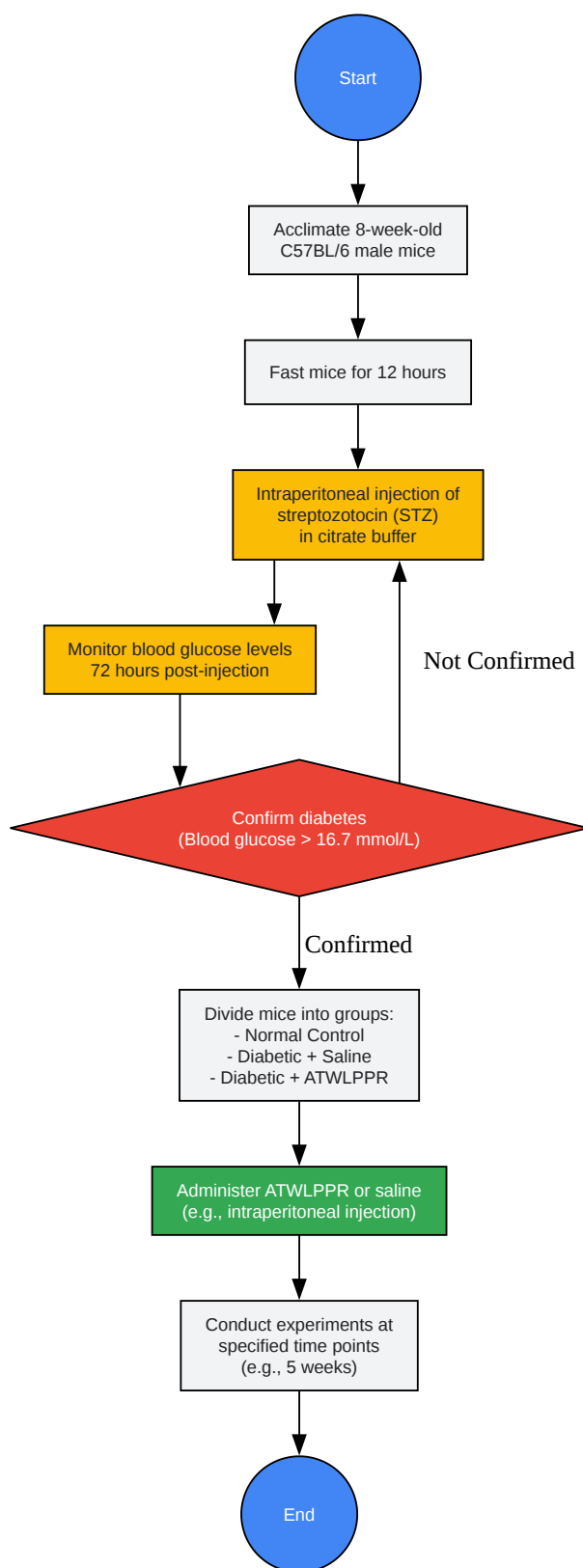
Data are approximate values derived from graphical representations in the cited literature.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of ATWLPPR in a diabetic retinopathy model.

Experimental Diabetic Mouse Model

This protocol describes the induction of diabetes in mice, a crucial first step for in vivo studies of diabetic retinopathy.



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Caption: Workflow for creating an experimental diabetic mouse model.

Materials:

- 8-week-old male C57BL/6 mice
- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5)
- Glucometer and test strips

Procedure:

- Acclimate mice for at least one week under a 12-hour light/dark cycle with controlled temperature and humidity.
- Fast the mice for 12 hours before STZ injection.
- Prepare a fresh solution of STZ in cold citrate buffer. A common dosage is 75 mg/kg body weight.
- Administer the STZ solution via intraperitoneal injection.
- Monitor blood glucose levels 72 hours after injection from tail vein blood.
- Mice with blood glucose levels consistently above 16.7 mmol/L are considered diabetic and included in the study.
- Divide the diabetic mice into treatment (ATWLPPR) and control (saline) groups. A non-diabetic control group should also be maintained.
- Administer ATWLPPR or saline according to the planned experimental timeline (e.g., daily intraperitoneal injections).

Electroretinography (ERG)

ERG is used to assess the functional health of the retina by measuring its electrical response to a light stimulus.

Procedure:

- Dark-adapt the mice for at least 12 hours.
- Anesthetize the mice (e.g., with a ketamine/xylazine mixture).
- Dilate the pupils with a mydriatic agent.
- Place a recording electrode on the cornea, a reference electrode in the mouth, and a ground electrode subcutaneously in the tail.
- Present a series of light flashes of increasing intensity and record the retinal electrical responses.
- Analyze the amplitudes and implicit times of the a- and b-waves. A decrease in b-wave amplitude and an increase in implicit time are indicative of retinal dysfunction in diabetic models.

Leukostasis Assay

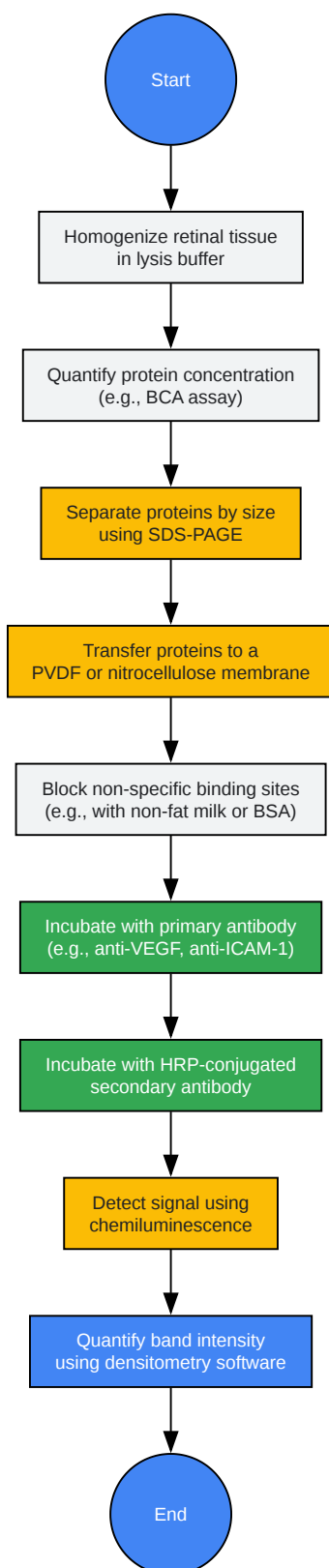
This assay quantifies the number of leukocytes adhering to the retinal vasculature, a hallmark of inflammation in diabetic retinopathy.

Procedure:

- Anesthetize the mouse and perfuse the vascular system with phosphate-buffered saline (PBS) to remove non-adherent blood cells.
- Perfuse with a solution of fluorescein-conjugated concanavalin A (Con A), which binds to glycoproteins on the surface of leukocytes and endothelial cells.
- Enucleate the eyes and fix them in 4% paraformaldehyde.
- Dissect the retina and prepare a flat mount on a microscope slide.
- Visualize the retinal vasculature using a fluorescence microscope and count the number of Con A-labeled leukocytes.

Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins in retinal tissue.



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